5-Chloro-4-iodo-2-nitrophenol

Descripción general

Descripción

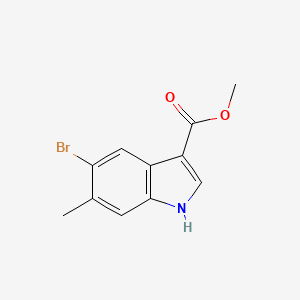

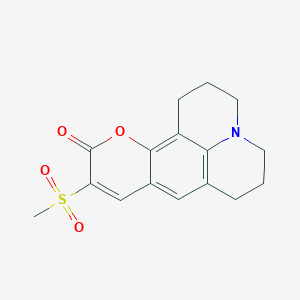

5-Chloro-4-iodo-2-nitrophenol is a chemical compound with the molecular formula C6H3ClINO3 and a molecular weight of 299.45 . It is used in various fields including the synthesis of dyes, drugs, and pesticides .

Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

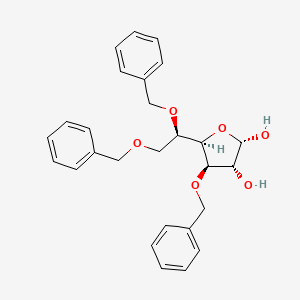

The InChI code for this compound is1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation . The most common type is electrophilic substitution, where an electrophilic substituting agent attacks the carbon atoms of the aromatic ring .Aplicaciones Científicas De Investigación

Environmental Degradation Studies

Research on compounds related to 5-Chloro-4-iodo-2-nitrophenol, such as 4-chloro-2-nitrophenol, has been conducted in environmental degradation contexts. For example, D. Sreekanth et al. (2009) investigated the anaerobic degradation of various chloro-nitrophenols, including 4-chloro-2-nitrophenol, in hybrid upflow anaerobic sludge blankets, aiming to treat wastewater contaminated with these compounds (D. Sreekanth et al., 2009).

Catalysis and Chemical Reactions

F. Schmidtchen (1986) studied the cyclisation of haloalkyl nitrophenols, which are structurally similar to this compound. This research provides insights into the molecular catalysis involving these types of compounds (F. Schmidtchen, 1986).

Formation and Control of Disinfection Byproducts

A study by Yang Pan, Xiangru Zhang, and Yu Li (2016) focused on iodinated disinfection byproducts formed during cooking with chlorinated water and iodized salt. This research is relevant for understanding the formation and control of byproducts related to this compound (Yang Pan, Xiangru Zhang, & Yu Li, 2016).

Biodegradation Studies

J. Min et al. (2017) and A. Schenzle et al. (1999) explored the degradation pathways of chloro-nitrophenols, providing insights into the biodegradation mechanisms of similar compounds like this compound. These studies contribute to understanding how bacteria degrade these pollutants (J. Min et al., 2017); (A. Schenzle et al., 1999).

Advanced Oxidation Processes

P. Saritha et al. (2007) compared various advanced oxidation processes for degrading 4-chloro-2-nitrophenol, a compound related to this compound, highlighting effective methods for removing such contaminants from waste streams (P. Saritha et al., 2007).

Adsorption and Removal Techniques

A. Mehrizad and P. Gharbani (2014) conducted studies on the adsorption of chloro-nitrophenols using graphene, which can be applied to the removal of related compounds like this compound from water (A. Mehrizad & P. Gharbani, 2014).

Biotransformation

P. Arora and R. Jain (2012) studied the biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus sp., which provides insights into how similar compounds like this compound might be transformed by bacterial action (P. Arora & R. Jain, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as 2-chloro-4-nitrophenol have been studied, and their targets include certain enzymes in bacteria that can degrade these compounds .

Mode of Action

It is likely to interact with its targets (possibly enzymes) in a way that leads to its degradation, similar to other nitrophenols .

Biochemical Pathways

This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

Similar compounds like 2-chloro-4-nitrophenol are known to be degraded by certain bacteria, which could potentially lead to the detoxification of environments contaminated with these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-4-iodo-2-nitrophenol. For instance, the degradation of similar compounds like 2-chloro-4-nitrophenol has been observed in certain bacteria, suggesting that microbial activity in the environment can influence the fate of these compounds .

Análisis Bioquímico

Biochemical Properties

5-Chloro-4-iodo-2-nitrophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monooxygenases, which are enzymes that catalyze the incorporation of an oxygen atom into organic substrates. This interaction is crucial for the degradation of nitrophenol compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism . Additionally, its presence can lead to changes in cell signaling pathways, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in the degradation of nitrophenol compounds, thereby affecting the overall metabolic pathway . Additionally, it can induce changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to this compound can result in significant changes in cellular functions, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cellular toxicity and adverse physiological responses in animal models . These threshold effects are crucial for determining safe dosage levels for experimental purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monooxygenases and dioxygenases, which play a crucial role in its degradation . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism. The compound’s involvement in these pathways highlights its significance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its biochemical interactions and overall efficacy in cellular processes.

Propiedades

IUPAC Name |

5-chloro-4-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJOCTVZGZYTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)

![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)